molecular formula C16H13ClN2OS B2444683 N-(4-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide CAS No. 896676-74-7

N-(4-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Cat. No.: B2444683
CAS No.: 896676-74-7
M. Wt: 316.8
InChI Key: REDVBYJRFHGOIJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide, also known as Cpd 22, is a small molecule inhibitor that has shown potential in the field of cancer research. It is a synthetic compound that has been designed to target specific proteins involved in cancer cell growth and proliferation. In

Scientific Research Applications

Corrosion Inhibition

  • N-(4-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. These compounds demonstrated promising efficiencies in preventing steel corrosion in acidic and oil mediums, showcasing their potential in industrial applications to protect metals against corrosion (Yıldırım & Cetin, 2008).

Antimicrobial Activity

  • A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and showed promising antibacterial and antifungal activities against various pathogenic microorganisms, highlighting their potential as novel antimicrobial agents (Debnath & Ganguly, 2015).

Molecular Docking and Anti-inflammatory Drug Synthesis

  • Molecular docking analyses and geometrical optimization studies of an indole acetamide derivative showed its potential as an anti-inflammatory drug, providing insights into the design and synthesis of new therapeutic agents targeting specific molecular pathways (Al-Ostoot et al., 2020).

Crystal Structure Analysis

  • Crystal structures of various this compound analogs have been determined, offering valuable information on the molecular geometry, intermolecular interactions, and the arrangement of molecules in the solid state, which is crucial for understanding the chemical and physical properties of these compounds (Narayana et al., 2016).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Some bioactive benzothiazolinone acetamide analogs, including N-(4-chlorophenyl) variants, have been synthesized and studied for their photochemical, thermochemical properties, and NLO activity. These studies include molecular docking to understand ligand-protein interactions, highlighting the compounds' potential applications in dye-sensitized solar cells (DSSCs) and as inhibitors in biological systems (Mary et al., 2020).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c17-11-5-7-12(8-6-11)19-16(20)10-21-15-9-18-14-4-2-1-3-13(14)15/h1-9,18H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDVBYJRFHGOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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